molecular formula C9H8N2O3 B1384789 Methyl 3-hydroxy-1H-indazole-5-carboxylate CAS No. 1082041-20-0

Methyl 3-hydroxy-1H-indazole-5-carboxylate

Cat. No.: B1384789
CAS No.: 1082041-20-0
M. Wt: 192.17 g/mol
InChI Key: MZGHHXKIAMNUHR-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-1H-indazole-5-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with methyl hydrazinecarboxylate, followed by cyclization and reduction steps. The reaction conditions often involve the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the indazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into various reduced forms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, solvents like dimethylformamide or tetrahydrofuran.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

Methyl 3-hydroxy-1H-indazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

  • Methyl 1H-indazole-5-carboxylate
  • 1-Methyl-1H-indazole-4-acetic acid
  • 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole

Comparison: Methyl 3-hydroxy-1H-indazole-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific therapeutic applications. Its hydroxyl group, in particular, can participate in hydrogen bonding, influencing its interaction with biological targets.

Biological Activity

Methyl 3-hydroxy-1H-indazole-5-carboxylate is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Biological Activity

This compound has been investigated for various biological properties, including:

  • Antimicrobial Activity : Exhibits potential against bacteria and fungi.
  • Antiviral Activity : Shows promise in inhibiting viral replication.
  • Anticancer Properties : Demonstrates effectiveness against several cancer cell lines.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The compound binds selectively to enzymes and receptors, influencing various biochemical pathways. Key mechanisms include:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression and inducing apoptosis in cancer cells.
  • Antioxidant Effects : Reducing oxidative stress by scavenging free radicals.
  • Anti-inflammatory Properties : Modulating inflammatory pathways, which can be beneficial in various diseases.

Anticancer Activity

A study evaluated the anticancer activity of several indazole derivatives, including this compound. The compound showed significant inhibitory effects on human cancer cell lines such as:

Cell LineIC50 (µM)
K562 (Leukemia)5.15
A549 (Lung Cancer)7.30
PC-3 (Prostate)6.75
Hep-G2 (Liver)8.20

These results indicate that this compound could serve as a promising scaffold for developing new anticancer agents .

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various pathogens. For example, it was effective against:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans10 µg/mL

These findings suggest its potential use in treating infections caused by resistant strains .

Case Studies

  • Study on Anticancer Activity :
    • Researchers synthesized a series of indazole derivatives and evaluated their effects on cancer cell lines using the MTT assay. This compound demonstrated significant cytotoxicity and selectivity towards cancer cells compared to normal cells .
  • Antimicrobial Evaluation :
    • A comprehensive evaluation was conducted to assess the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The compound exhibited potent activity, particularly against multidrug-resistant strains .

Properties

IUPAC Name

methyl 3-oxo-1,2-dihydroindazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)5-2-3-7-6(4-5)8(12)11-10-7/h2-4H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGHHXKIAMNUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650575
Record name Methyl 3-oxo-2,3-dihydro-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-20-0
Record name Methyl 3-oxo-2,3-dihydro-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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